1-Methoxyhexane-3-thiol, (R)-
CAS No.: 449174-61-2
Cat. No.: VC17014960
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449174-61-2 |
|---|---|
| Molecular Formula | C7H16OS |
| Molecular Weight | 148.27 g/mol |
| IUPAC Name | (3R)-1-methoxyhexane-3-thiol |
| Standard InChI | InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | GTDLILFCRHJTRW-SSDOTTSWSA-N |
| Isomeric SMILES | CCC[C@H](CCOC)S |
| Canonical SMILES | CCCC(CCOC)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a six-carbon chain (hexane) with a methoxy group at position 1 and a thiol group at position 3. The R-configuration at the third carbon introduces chirality, which is critical for its biological activity and sensory profiles. The SMILES notation for the molecule is CCC[C@H](CCOC)S, reflecting the stereochemistry . The methoxy group enhances solubility in polar solvents, while the thiol group contributes to reactivity, particularly in redox reactions and nucleophilic substitutions .
Synthesis and Production Methods
Alternative Routes
A Michael addition–acetylation strategy offers a combinatorial approach:
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Thioacetic Acid Addition: Thioacetic acid reacts with α,β-unsaturated ketones to form thioesters.
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Reduction: Aluminum hydride reduces the thioester to a thiol.
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Acetylation: Acetyl chloride introduces the methoxy group .
While efficient for generating diverse thiol derivatives, this method requires precise separation techniques to isolate the target compound .
Applications in Industry and Biology
Fragrance and Flavor Enhancement
1-Methoxyhexane-3-thiol, (R)- contributes to the aroma profiles of wines and tropical fruits. In Sauvignon Blanc wines, it enhances “passionfruit” and “guava” notes at concentrations as low as 50 ng/L . Its synergy with other varietal thiols (e.g., 3-mercaptohexanol) amplifies sensory complexity, making it valuable in perfumery and food flavoring .
Antioxidant Activity
The thiol group acts as a radical scavenger, mitigating oxidative stress in cellular environments. Comparative studies with glutathione (C₁₀H₁₉N₃O₆S₂) show that 1-Methoxyhexane-3-thiol, (R)- exhibits moderate antioxidant capacity, though less potent than tripeptide-based systems.
Chemical Intermediate
The compound serves as a precursor in synthesizing sulfur-containing polymers and pharmaceuticals. Its reactivity in thiol-ene “click” chemistry enables crosslinking in hydrogels and drug-delivery systems.
Biological and Environmental Interactions
Metabolic Pathways
In Vitis vinifera (wine grapes), glutathionylated precursors like S-3-(hexan-1-ol)-glutathione (G3MH) are enzymatically cleaved by γ-glutamyltranspeptidase during fermentation, releasing 3-mercaptohexanol and its derivatives . The presence of Botrytis cinerea (noble rot) upregulates these pathways, though excessive fungal activity degrades thiols via laccase-mediated oxidation .
Ecotoxicology
Comparative Analysis with Related Thiols
Structural and Functional Contrasts
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1-Mercaptohexane (C₆H₁₄S): Lacks the methoxy group, resulting in a simpler odor profile (“sulfurous” vs. “fruity”).
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3-Mercapto-1-methoxyheptane (C₈H₁₈OS): A longer carbon chain confers higher hydrophobicity and altered volatility.
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Cysteine (C₃H₇NO₂S): An amino acid critical in protein structure; less volatile but more biologically versatile.
Olfactory Thresholds
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